molecular formula C12H14S B14644302 4-benzyl-3,4-dihydro-2H-thiopyran CAS No. 55593-58-3

4-benzyl-3,4-dihydro-2H-thiopyran

Katalognummer: B14644302
CAS-Nummer: 55593-58-3
Molekulargewicht: 190.31 g/mol
InChI-Schlüssel: CVFVNSMCXYXANU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-3,4-dihydro-2H-thiopyran is a heterocyclic compound that contains a sulfur atom within a six-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3,4-dihydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl halides with thiopyran derivatives in the presence of a base can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-3,4-dihydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism by which 4-benzyl-3,4-dihydro-2H-thiopyran exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and potentially lead to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-benzyl-3,4-dihydro-2H-thiopyran is unique due to the presence of the benzyl group, which can influence its chemical properties and reactivity.

Eigenschaften

CAS-Nummer

55593-58-3

Molekularformel

C12H14S

Molekulargewicht

190.31 g/mol

IUPAC-Name

4-benzyl-3,4-dihydro-2H-thiopyran

InChI

InChI=1S/C12H14S/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,8,12H,7,9-10H2

InChI-Schlüssel

CVFVNSMCXYXANU-UHFFFAOYSA-N

Kanonische SMILES

C1CSC=CC1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.